N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the benzothiadiazole core and the nitrophenoxyacetamide moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents.
Attachment of the Nitrophenoxyacetamide Moiety: This step involves the coupling of the benzothiadiazole core with 4-nitrophenoxyacetic acid or its derivatives under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying the benzothiadiazole or nitrophenoxyacetamide moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes, binding to DNA, or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.
Nitrophenoxyacetamide Derivatives: Compounds with similar nitrophenoxyacetamide moieties but different core structures.
Uniqueness
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide is unique due to the combination of its benzothiadiazole core and nitrophenoxyacetamide moiety, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(4-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-9-2-7-12-15(18-24-17-12)14(9)16-13(20)8-23-11-5-3-10(4-6-11)19(21)22/h2-7H,8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHMCLOEXMXTIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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